molecular formula C17H17ClO4 B14517855 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-23-5

2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid

Cat. No.: B14517855
CAS No.: 62810-23-5
M. Wt: 320.8 g/mol
InChI Key: VMDOVDXYPWYJBI-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid is an organic compound with a complex structure It features a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with a phenol derivative under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A similar compound with a chlorophenyl group and a propanoic acid backbone.

    2-Hydroxy-2-methylpropanoic acid: Shares the propanoic acid structure but lacks the chlorophenyl and phenoxy groups.

    2-Methylpropanoic acid: Similar backbone but lacks the additional functional groups present in 2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

62810-23-5

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-5-3-4-12(10-14)15(19)11-6-8-13(18)9-7-11/h3-10,15,19H,1-2H3,(H,20,21)

InChI Key

VMDOVDXYPWYJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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